4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
Description
The compound 4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide features a benzenecarboxamide core substituted with a 4-chloro group and a 4-fluorophenylsulfanyl-methyl moiety. Its molecular formula is C₂₀H₁₄ClFNO₃S, with a molecular weight of approximately 406.3 g/mol (exact value varies based on isotopic composition) .
Properties
IUPAC Name |
4-chloro-N-[4-[(4-fluorophenyl)sulfanylmethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNOS/c21-16-5-3-15(4-6-16)20(24)23-18-9-1-14(2-10-18)13-25-19-11-7-17(22)8-12-19/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVLEITLDIVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoic acid with 4-fluorobenzyl mercaptan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also important aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid are used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiocyanates.
Scientific Research Applications
4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Variants
3,5-Dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide
- Molecular Formula: C₂₀H₁₄Cl₂FNO₃S
- Molecular Weight : 406.3 g/mol
- Key Differences : Two chlorine atoms at the 3- and 5-positions on the benzamide ring instead of one at the 4-position.
- This modification may alter binding affinity in biological systems due to enhanced electron-withdrawing effects .
4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
- Molecular Formula: C₂₀H₁₅ClNO₃S
- Molecular Weight : ~390.8 g/mol
- Key Differences: Replacement of the 4-fluorophenyl group with a non-fluorinated phenyl ring.
- Impact : Reduced electron-withdrawing effects due to the absence of fluorine, which may decrease metabolic stability or receptor-binding interactions compared to the fluorinated analog .
Sulfonyl vs. Sulfanyl Linkers
4-Methyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfonyl]ethyl}benzamide
- Molecular Formula: C₁₆H₁₃Cl₄NO₃S
- Molecular Weight : 447.1 g/mol
- Key Differences : Sulfonyl (-SO₂-) group instead of sulfanyl (-S-), with additional trichloroethyl and 4-chlorophenyl substituents.
- The trichloroethyl group adds steric hindrance and electron-withdrawing effects .
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide
- Molecular Formula : C₂₁H₁₇ClFN₂O₃S
- Molecular Weight : 453.9 g/mol
- Key Differences: Incorporation of a methylsulfonyl-amino group and a 4-chlorobenzyl substituent.
- Impact : The sulfonyl group enhances metabolic stability but may reduce bioavailability due to increased polarity. The 4-chlorobenzyl group introduces additional lipophilicity .
Heterocyclic and Hybrid Analogs
5-Chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide
Substituent Position and Bioactivity
2,4-Dichloro-N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]benzenecarboxamide
- Molecular Formula: C₂₁H₁₃Cl₂F₃NO₃S
- Molecular Weight : 456.3 g/mol
- Key Differences : Dichloro substitution on the benzamide and a 3-(trifluoromethyl)phenylsulfanyl group.
- Impact: The trifluoromethyl group increases electronegativity and lipophilicity, which may enhance receptor binding in hydrophobic pockets. Dichloro substitution could amplify steric effects compared to monosubstituted analogs .
Structural and Property Comparison Table
Key Research Findings
- Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance stability against oxidative metabolism but may reduce solubility .
- Linker Flexibility : Sulfanyl groups offer a balance between lipophilicity and metabolic stability, whereas sulfonyl groups improve solubility but limit membrane permeability .
- Heterocyclic Cores : Pyrimidine or other heterocycles can modulate target selectivity and binding kinetics .
Biological Activity
4-Chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide, also referred to as compound 338398-83-7, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro group, a sulfanyl group, and a carboxamide functional group. Its molecular formula is C17H16ClFNS, and it exhibits significant lipophilicity due to the aromatic rings present.
Antifungal Activity
Research has indicated that compounds similar to this compound exhibit antifungal properties. A patent (WO2013010862A1) describes various derivatives with demonstrated efficacy against fungal pathogens, suggesting that this compound may share similar antifungal mechanisms .
The antifungal activity is hypothesized to be mediated through the inhibition of key enzymes involved in fungal cell wall synthesis and metabolism. Specifically, compounds with structural similarities have been shown to target the enzyme acetolactate synthase, which is crucial for branched-chain amino acid biosynthesis in fungi .
Study 1: Efficacy Against Fungal Strains
A study evaluated the effectiveness of various benzenecarboxamide derivatives against common fungal strains such as Candida albicans and Aspergillus niger. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, demonstrating potent antifungal activity .
Study 2: Toxicological Profile
An investigation into the toxicological effects of related compounds revealed that while some derivatives exhibited antifungal properties, they also showed varying degrees of cytotoxicity in mammalian cell lines. This highlights the need for careful evaluation of therapeutic indices when considering these compounds for clinical applications .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
